molecular formula C22H23ClN4O B14963707 5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B14963707
M. Wt: 394.9 g/mol
InChI Key: NVMOXKHBEKBQFT-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidinone core substituted with a 3-chlorobenzyl group, a methyl group, and a phenylpiperazine moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the pyrimidinone core.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorobenzyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include DMF, K2CO3, KMnO4, and LiAlH4. Reaction conditions typically involve controlled temperatures ranging from 0°C to 100°C, depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.

Scientific Research Applications

5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-4-phenylpiperazine: Shares the phenylpiperazine moiety but lacks the pyrimidinone core.

    6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but without the 3-chlorobenzyl group.

Uniqueness

5-(3-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is unique due to its combination of the pyrimidinone core with both the 3-chlorobenzyl and phenylpiperazine groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H23ClN4O/c1-16-20(15-17-6-5-7-18(23)14-17)21(28)25-22(24-16)27-12-10-26(11-13-27)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,24,25,28)

InChI Key

NVMOXKHBEKBQFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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